molecular formula C19H19Cl2NO B1613983 2,4-Dichloro-2'-piperidinomethyl benzophenone CAS No. 898773-67-6

2,4-Dichloro-2'-piperidinomethyl benzophenone

Cat. No.: B1613983
CAS No.: 898773-67-6
M. Wt: 348.3 g/mol
InChI Key: LNBDVTJACNOQTP-UHFFFAOYSA-N
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Description

2,4-Dichloro-2'-piperidinomethyl benzophenone is a halogenated benzophenone derivative featuring a piperidinomethyl group at the 2' position and chlorine atoms at the 2 and 4 positions of the benzophenone core. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and photochemical studies, where its substituents influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBDVTJACNOQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643612
Record name (2,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-67-6
Record name (2,4-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-2’-piperidinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dichloro-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of chlorine substituents significantly alter electronic and steric properties:

  • 2,4-Dichloro substitution (target compound): The 2,4-dichloro arrangement creates an electron-deficient aromatic ring, enhancing electrophilic reactivity and intermolecular interactions. This contrasts with 3,4-dichloro derivatives (e.g., CAS 898773-71-2), where chlorine placement may lead to different steric hindrance and electronic distribution .

Photophysical Properties

Benzophenone derivatives are widely used as photosensitizers. The target compound’s chlorine atoms may extend triplet-state lifetimes compared to unsubstituted benzophenone, while the piperidinomethyl group could reduce aggregation, as seen in diphenylsulfone-based systems .

Data Table: Key Comparative Properties

Compound Substituents Molecular Weight LogP (Predicted) Key Applications/Bioactivity
2,4-Dichloro-2'-piperidinomethyl 2,4-Cl; 2'-piperidinomethyl ~350.2 ~3.5 Drug synthesis, photoreactivity
3,4-Dichloro-2'-piperidinomethyl 3,4-Cl; 2'-piperidinomethyl ~350.2 ~3.7 Antibacterial (MIC 0.5–8 µg/mL)
Benzophenone (parent) None 182.2 ~3.0 Photophysical host
Diphenyl-substituted analogue Diphenyl ring ~320.3 ~5.0 Enhanced antibacterial activity

Research Findings and Implications

  • Hydrophobicity vs. Solubility: The piperidinomethyl group balances hydrophobicity (from Cl groups) and solubility, making the target compound more suitable for drug delivery than highly hydrophobic diphenyl derivatives .
  • Structural Accuracy : Misassignment of substituent positions (e.g., 2,4- vs. 3,4-Cl) can drastically alter bioactivity, as seen in ’s structural revision studies .
  • Unmet Needs : Direct biological data for the target compound is absent in the evidence, highlighting the need for empirical studies on its pharmacokinetics and target engagement.

Biological Activity

Overview

2,4-Dichloro-2'-piperidinomethyl benzophenone (DCB) is a synthetic compound belonging to the benzophenone family, characterized by its molecular formula C19H19Cl2NOC_{19}H_{19}Cl_2NO and a molecular weight of 348.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of DCB is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity and influence various cellular pathways, leading to diverse biological effects. The compound's structure allows it to act as a ligand for certain receptors, which may be involved in cancer cell proliferation and survival.

Biological Activities

1. Antimicrobial Activity:

  • DCB has been evaluated for its antimicrobial properties against various bacterial strains. Initial studies suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

2. Anticancer Properties:

  • Research indicates that DCB may possess cytotoxic effects against several cancer cell lines. Its efficacy has been compared with standard chemotherapeutic agents, revealing that DCB can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia) .
  • A study demonstrated that DCB's cytotoxicity is enhanced when used in combination with other compounds, suggesting a synergistic effect that could be harnessed for improved therapeutic outcomes .

Case Study 1: Cytotoxicity Evaluation

A comparative study was conducted to assess the cytotoxic effects of DCB on Jurkat and MCF-7 cell lines. The results indicated that:

  • IC50 Values:
    • MCF-7: 5 µM
    • Jurkat: 3 µM
      These values signify that DCB is more potent against Jurkat cells, which could be attributed to differences in cellular uptake mechanisms or metabolic pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, DCB was tested against:

  • Bacterial Strains:
    • Staphylococcus aureus
    • Escherichia coli
      The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus and 18 µg/mL against E. coli, indicating its potential utility in treating infections caused by these pathogens .

Data Tables

Activity Type Cell Line/Bacterial Strain IC50/MIC (µg/mL) Reference
CytotoxicityMCF-75
CytotoxicityJurkat3
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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